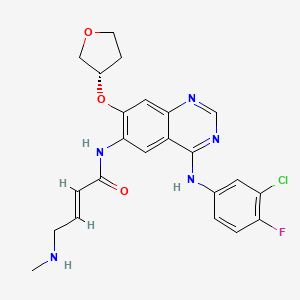

N-desmethyl afatinib

CAS No.:

Cat. No.: VC13798118

Molecular Formula: C23H23ClFN5O3

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23ClFN5O3 |

|---|---|

| Molecular Weight | 471.9 g/mol |

| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide |

| Standard InChI | InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1 |

| Standard InChI Key | XMAATFWFFWESFY-FAAWYNLUSA-N |

| Isomeric SMILES | CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |

| SMILES | CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

| Canonical SMILES | CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Introduction

Structural and Metabolic Basis of Afatinib

Parent Compound: Afatinib

Afatinib (chemical name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. Its molecular weight is 485.9 g/mol, and it binds covalently to cysteine residues in the kinase domains of these receptors, blocking downstream signaling .

Metabolic Pathways of Afatinib

Afatinib undergoes minimal hepatic metabolism, with >85% excreted unchanged in feces and ~5% in urine . Unlike first-generation EGFR TKIs (e.g., gefitinib, erlotinib), which rely heavily on CYP3A4-mediated metabolism, afatinib’s biotransformation is negligible. Major circulating species include protein-bound adducts rather than conventional metabolites . No studies in the reviewed literature explicitly identify N-desmethyl afatinib as a significant metabolite, suggesting it may represent a minor or theoretical pathway.

Pharmacokinetic Properties of Afatinib and Implications for N-Desmethyl Afatinib

Absorption and Distribution

-

Peak plasma concentration (C~max~): Achieved 2–5 hours post-dose .

-

Bioavailability: Reduced by 50% when taken with high-fat meals .

-

Protein binding: 95%, primarily to albumin and alpha-1-acid glycoprotein .

Elimination and Half-Life

-

Clearance: Apparent oral clearance (CL/F) is 1,390 mL/min, with no significant impact from age, sex, or renal/hepatic impairment .

Given afatinib’s limited metabolism, the contribution of N-desmethyl afatinib to its pharmacokinetics is likely negligible.

Clinical Studies and Relevance of Metabolites

Efficacy in NSCLC

Afatinib demonstrates robust activity against EGFR-mutant NSCLC, with median progression-free survival (PFS) of 11–13 months in treatment-naive patients . In the ARCHER 1050 trial, afatinib outperformed gefitinib (median PFS: 14.7 vs. 9.2 months) .

Absence of N-Desmethyl Afatinib in Clinical Data

No trials in the reviewed literature measured N-desmethyl afatinib levels or associated them with clinical outcomes. This contrasts with metabolites of other TKIs (e.g., erlotinib’s OSI-420), which are pharmacologically active .

Analytical Challenges in Detecting N-Desmethyl Afatinib

Methodological Limitations

-

Sensitivity: Low metabolite concentrations may evade detection by standard LC-MS/MS assays.

-

Protein binding: Covalent adducts complicate free metabolite quantification .

Comparative Data on TKI Metabolites

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume